molecular formula C21H24N2O4 B6062866 1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone

1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B6062866
M. Wt: 368.4 g/mol
InChI Key: GFRAOYCXERLYML-UHFFFAOYSA-N
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Description

1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with a 2,6-dimethoxybenzoyl group and a phenylethanone moiety

Properties

IUPAC Name

1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-17-9-6-10-18(27-2)20(17)21(25)23-13-11-22(12-14-23)19(24)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRAOYCXERLYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperazine with 2,6-dimethoxybenzoyl chloride, followed by the reaction with phenylethanone. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, potentially improving cognitive function in patients with Alzheimer’s disease . The molecular pathways involved include binding to the active site of the enzyme and preventing substrate access.

Comparison with Similar Compounds

1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, making it a valuable compound for targeted research and development.

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